molecular formula C7H5BrClNO3 B8206158 1-Bromo-5-chloro-4-methoxy-2-nitrobenzene

1-Bromo-5-chloro-4-methoxy-2-nitrobenzene

Cat. No.: B8206158
M. Wt: 266.47 g/mol
InChI Key: PMXVYWRXQRRIEC-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3. It is a substituted benzene derivative, characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

1-bromo-5-chloro-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVYWRXQRRIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-4-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions starting from nitrobenzene. One common method involves the following steps:

    Nitration: Nitrobenzene is nitrated to introduce a nitro group.

    Bromination: The nitrated compound is then brominated using bromine in the presence of a catalyst.

    Chlorination: The brominated compound undergoes chlorination to introduce the chlorine atom.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.

Industrial Production Methods

Industrial production of 1-Bromo-5-chloro-4-methoxy-2-nitrobenzene typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents are used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.

Major Products

    Reduction: The reduction of the nitro group yields 1-bromo-5-chloro-4-methoxy-2-aminobenzene.

    Nucleophilic Substitution: Substitution of the bromine or chlorine atoms can yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-5-chloro-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-4-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. The methoxy group can influence the compound’s reactivity by donating electron density to the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the chlorine and methoxy groups.

    1-Chloro-4-nitrobenzene: Similar structure but lacks the bromine and methoxy groups.

    4-Methoxy-2-nitrobenzene: Similar structure but lacks the bromine and chlorine groups.

Uniqueness

1-Bromo-5-chloro-4-methoxy-2-nitrobenzene is unique due to the combination of bromine, chlorine, methoxy, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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